N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]biphenyl-4-carboxamide
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Overview
Description
N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]biphenyl-4-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an oxazole ring fused to a pyridine ring, which is further connected to a biphenyl carboxamide moiety. The intricate structure of this compound makes it a valuable candidate for research in medicinal chemistry, particularly in the development of anticancer agents and kinase inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]biphenyl-4-carboxamide typically involves a multi-step process. One common method starts with the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous dimethylformamide (DMF) to form an intermediate. This intermediate undergoes cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate (K2CO3) to yield a pure intermediate . The final step involves a Suzuki coupling reaction with various aryl boronic acids in the presence of palladium (Pd) catalyst and cesium carbonate (Cs2CO3) to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenated solvents like dichloromethane (DCM) or chloroform (CHCl3) with appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halides, alkyls, or aryls, into the compound.
Scientific Research Applications
N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]biphenyl-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can disrupt signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine derivatives: These compounds share a similar oxazole-pyridine core and have shown anticancer activity.
Thiazolo[5,4-b]pyridine derivatives: These compounds are potent phosphoinositide 3-kinase (PI3K) inhibitors and have been studied for their potential in treating various diseases.
Uniqueness
N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]biphenyl-4-carboxamide is unique due to its specific structural arrangement, which combines the oxazole-pyridine core with a biphenyl carboxamide moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O2/c29-23(19-10-8-18(9-11-19)17-5-2-1-3-6-17)27-21-14-12-20(13-15-21)24-28-22-7-4-16-26-25(22)30-24/h1-16H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIFZWQFOYZSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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